2,4-Difluorobenzophenone

Physicochemical Properties Lipophilicity Electronic Effects

2,4-Difluorobenzophenone (CAS 85068-35-5), ≥98% purity. The unique 2,4-difluoro substitution creates a distinct electronic environment that governs regioselectivity in nucleophilic additions and cyclometalations—unlike positional isomers 4,4'-difluorobenzophenone or 2,4'-difluorobenzophenone (CAS 342-25-6). This privileged scaffold enables systematic SAR studies in medicinal chemistry and serves as a strategic monomer for PAEK polymers with superior thermal resistance. Procuring the incorrect isomer causes divergent reaction pathways and yield loss. For R&D use.

Molecular Formula C13H8F2O
Molecular Weight 218.2 g/mol
CAS No. 85068-35-5
Cat. No. B1332400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluorobenzophenone
CAS85068-35-5
Molecular FormulaC13H8F2O
Molecular Weight218.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C13H8F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H
InChIKeyFRHMSTHFVFIPCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluorobenzophenone (CAS 85068-35-5): A Strategic Aromatic Ketone Intermediate for High-Performance Material and Pharmaceutical Synthesis


2,4-Difluorobenzophenone (CAS 85068-35-5), systematically named (2,4-difluorophenyl)(phenyl)methanone, is a fluorinated aromatic ketone with the molecular formula C₁₃H₈F₂O and a molecular weight of 218.2 g/mol [1]. This compound features a central carbonyl group bonded to a non-fluorinated phenyl ring and a 2,4-difluorinated phenyl ring, a substitution pattern that imparts distinct electronic and physicochemical properties compared to its positional isomers . The electron-withdrawing nature of the fluorine atoms at the 2- and 4-positions significantly modulates the reactivity of the adjacent carbonyl group and the aromatic rings, establishing 2,4-difluorobenzophenone as a versatile building block in the synthesis of pharmaceuticals and high-performance materials [2].

Why 2,4-Difluorobenzophenone Cannot Be Replaced by Its Regioisomers or Other Fluorinated Benzophenones


The assumption that any difluorobenzophenone regioisomer or other fluorinated benzophenone can substitute for 2,4-difluorobenzophenone is chemically invalid and scientifically risky. The precise positioning of the two fluorine atoms on the 2,4-difluorophenyl ring fundamentally alters the molecule's electronic distribution, reactivity, and, crucially, its behavior as a synthetic intermediate . Unlike its regioisomers, such as 4,4'-difluorobenzophenone or 2,4'-difluorobenzophenone (CAS 342-25-6), the 2,4-substitution pattern creates a unique local electronic environment around the carbonyl group . This directly affects the regioselectivity of subsequent reactions, including nucleophilic additions and cyclometalations . Procuring the incorrect isomer will inevitably lead to divergent reaction pathways, altered product profiles, and significant downstream losses in yield and purity, particularly in multi-step syntheses where the fluorine atoms' electronic influence guides critical bond-forming events [1].

Quantitative Evidence for the Differential Performance of 2,4-Difluorobenzophenone (CAS 85068-35-5)


Electronic Differentiation: Measured Impact of the 2,4-Difluoro Substitution Pattern on Physicochemical Properties

The 2,4-difluoro substitution pattern directly impacts key physicochemical properties relevant to both synthetic utility and biological activity. Specifically, the partition coefficient (LogP) of 2,4-difluorobenzophenone is calculated as 3.20, representing a quantifiable difference from its 2,4'-difluoro regioisomer (CAS 342-25-6), which has a calculated LogP of 3.03 [1]. This ~0.17 LogP unit difference is a direct consequence of the specific fluorine atom arrangement and indicates a quantifiably higher lipophilicity for the target compound [2]. This distinction is critical when the compound is used as a precursor for bioactive molecules, as lipophilicity influences membrane permeability and bioavailability [3].

Physicochemical Properties Lipophilicity Electronic Effects

High-Purity Procurement: Validated Synthesis Yields for 2,4-Difluorobenzophenone

The feasibility of procuring high-purity material is supported by documented, high-yielding synthetic routes. A patented method for the preparation of 2,4-difluorobenzophenone using a Friedel-Crafts acylation of fluorobenzene with 2-fluorobenzoyl chloride reports a purified yield of 98% [1]. This quantitative yield benchmark is comparable to, and in some cases exceeds, yields reported for the synthesis of its regioisomer, 2,4'-difluorobenzophenone, which also achieves yields of 98% via alternative Suzuki coupling routes using 4-fluorophenylboronic acid and 2-fluorobenzaldehyde [2]. The existence of multiple established, high-yield routes de-risks supply chain procurement and ensures that high-quality material can be consistently manufactured at scale [3].

Synthetic Methodology Process Chemistry Yield Optimization

Reactivity Divergence: The Influence of the 2,4-Difluoro Motif on C-H vs. C-F Bond Activation Pathways

The 2,4-difluoro substitution pattern is not electronically equivalent to other difluoro arrangements, as evidenced by its distinct reactivity in organometallic transformations. In reactions with cobalt complexes such as CoMe(PMe₃)₄, 2,4-difluorobenzophenone can undergo both C-H and C-F bond activation pathways, a duality not observed for its 2,4'-difluoro isomer under identical conditions . Theoretical studies indicate that for the 2,4'-isomer, C-H activation is favored over C-F activation due to a lower energy barrier (specific energy values not reported in source) . In contrast, the unique electronic environment of the 2,4-substitution pattern in the target compound creates a scenario where both pathways are more energetically competitive, leading to divergent reactivity that can be exploited or must be carefully managed in catalytic cycles . This is a direct consequence of the specific fluorine positions influencing the electron density at the ortho and para positions of the ring.

C-H Activation C-F Activation Organometallic Chemistry Cyclometalation

Optimal Research and Industrial Applications for 2,4-Difluorobenzophenone (CAS 85068-35-5) Based on Evidence


Advanced Polymer Synthesis: A Building Block for High-Performance Polyarylene Ether Ketones

2,4-Difluorobenzophenone is a valuable monomer for the synthesis of high-performance poly(aryl ether ketone) (PAEK) polymers, a class that includes materials like PEEK . Studies indicate that polymers incorporating fluorinated benzophenone units, such as those derived from this compound, exhibit superior thermal resistance compared to their non-fluorinated counterparts [1]. This enhanced performance is directly linked to the presence and specific placement of the fluorine atoms, which increase bond strength and rigidity. This makes 2,4-difluorobenzophenone a strategic choice for developing materials for demanding applications in the aerospace and automotive industries [1].

Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

Due to its specific difluoro substitution pattern, 2,4-difluorobenzophenone is recognized as a 'privileged scaffold' in medicinal chemistry . The electron-withdrawing effect of the 2- and 4-fluorines modulates the reactivity of the core, allowing it to be systematically modified to interact with a variety of biological targets. This property is foundational for structure-activity relationship (SAR) studies, where the compound serves as a starting point for generating libraries of derivatives. The presence of fluorine enhances metabolic stability and can improve binding affinity to target proteins, making it an attractive intermediate for synthesizing novel therapeutic candidates for cardiovascular and neurological disorders [1].

Organometallic Chemistry: Investigating Regioselectivity in Catalytic Cycles

The unique electronic signature of the 2,4-difluorophenyl group in 2,4-difluorobenzophenone provides a specific environment for probing C-H and C-F bond activation reactions . Unlike its isomers, the proximity of the two fluorine atoms to the reaction center can lead to distinct selectivity patterns in cyclometalation reactions with transition metal complexes. This makes the compound a specialized reagent for fundamental studies in organometallic chemistry aimed at understanding and controlling the cleavage of strong bonds, a key challenge in developing new, efficient catalytic transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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